N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides. This compound is characterized by the presence of both dimethoxy and ethoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-ethoxyaniline in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted oxamides
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide
- N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)oxamide
- N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide is unique due to the presence of both dimethoxy and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar oxamides.
Properties
IUPAC Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-4-27-15-10-8-14(9-11-15)21-18(23)19(24)22-20-12-13-6-5-7-16(25-2)17(13)26-3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINZFCMXSQOHJL-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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